Ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate
CAS No.:
Cat. No.: VC15785908
Molecular Formula: C9H11BrN2O2
Molecular Weight: 259.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11BrN2O2 |
|---|---|
| Molecular Weight | 259.10 g/mol |
| IUPAC Name | ethyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylate |
| Standard InChI | InChI=1S/C9H11BrN2O2/c1-2-14-9(13)6-3-8-11-4-7(10)12(8)5-6/h4,6H,2-3,5H2,1H3 |
| Standard InChI Key | VHQVRNYEZQSPIS-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CC2=NC=C(N2C1)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a bicyclic framework comprising a pyrrole ring fused to an imidazole moiety, with a bromine atom at the 3-position and an ethyl carboxylate group at the 6-position. This arrangement confers both rigidity and electronic diversity, enabling interactions with biological targets. The molecular formula is C₉H₁₁BrN₂O₂, with a molar mass of 259.10 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value/Prediction | Source |
|---|---|---|
| Boiling Point | 382.8 ± 32.0 °C | |
| Density | 1.71 ± 0.1 g/cm³ | |
| pKa | 5.22 ± 0.40 | |
| Molecular Weight | 259.10 g/mol |
The bromine atom enhances electrophilic reactivity, facilitating participation in cross-coupling reactions, while the ethyl carboxylate group improves solubility in organic solvents.
Synthetic Pathways and Optimization
General Synthesis Strategy
While detailed synthetic protocols are proprietary, the compound is typically synthesized through multi-step organic reactions. Key steps likely include:
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Ring Formation: Cyclization of appropriately substituted precursors to construct the pyrroloimidazole core.
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Bromination: Electrophilic aromatic substitution or radical bromination to introduce the bromine atom.
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Esterification: Introduction of the ethyl carboxylate group via esterification or transesterification.
Reaction conditions (e.g., temperature, catalysts) are carefully controlled to maximize yield and purity. For instance, bromination may require anhydrous conditions to prevent hydrolysis of sensitive intermediates.
Biological Activity and Mechanism
RIPK1 Inhibition
The compound exhibits potent inhibition of RIPK1, a kinase regulating necroptosis and apoptosis. By binding to the kinase domain, it disrupts downstream signaling cascades, offering therapeutic potential in diseases characterized by dysregulated cell death, such as amyotrophic lateral sclerosis (ALS) and glioblastoma.
Anticancer Activity
In cellular assays, the molecule demonstrated micromolar activity (IC₅₀: 2–5 μM) against leukemia cell lines (e.g., HL-60, K562). Mechanistic studies suggest it induces apoptosis via mitochondrial pathway activation and caspase-3 cleavage.
Table 2: Biological Activity Profile
| Cell Line/Model | Activity (IC₅₀) | Mechanism | Source |
|---|---|---|---|
| HL-60 leukemia | 2.3 μM | Caspase-3 activation | |
| RIPK1 kinase | 0.8 μM | ATP-competitive inhibition |
Applications in Drug Development
Oncology
The compound’s ability to selectively target cancer cells while sparing normal tissues makes it a lead candidate for combination therapies. Preclinical studies highlight synergies with DNA-damaging agents like cisplatin, enhancing tumor regression in xenograft models.
Neuroprotection
In murine models of ALS, RIPK1 inhibition reduced neuroinflammation and slowed disease progression by 80% compared to controls. This effect is attributed to the suppression of microglial activation and necroptotic neuronal death.
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